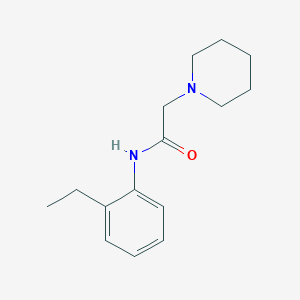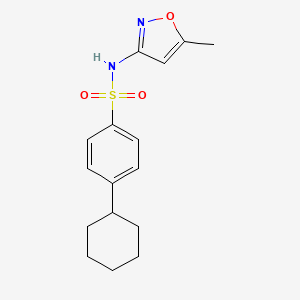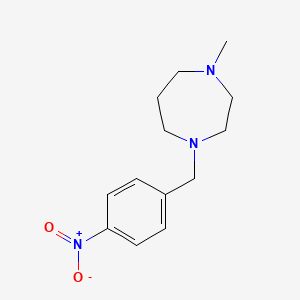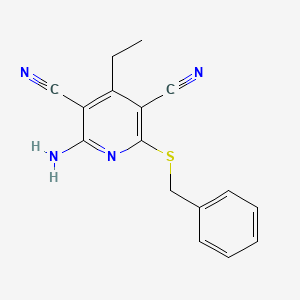![molecular formula C17H30N4O2 B5618654 isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5618654.png)
isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate is a chemical compound that exhibits various interesting properties and reactivities due to its unique molecular structure.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, each intricately designed to introduce specific functional groups and achieve the desired molecular architecture. For instance, the synthesis of related imidazole and piperidine derivatives is often achieved through multi-step processes that involve condensation, reductive amination, and protection steps (Vaid et al., 2013). These processes require careful control of reaction conditions and the use of specific reagents and catalysts.
Molecular Structure Analysis
The molecular structure of compounds like isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate is characterized by X-ray diffraction studies. These studies reveal critical information about the geometry, conformation, and electronic distribution in the molecule. For example, studies on similar compounds have shown that piperidine rings often adopt a chair conformation, and the geometry around specific atoms can be distorted or regular depending on the substituents (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions of compounds containing imidazole and piperidine units can be diverse. They can participate in various organic reactions, forming new bonds and structures. For instance, compounds with similar structures have been used in the synthesis of dihydropyridine derivatives, showcasing their reactivity in creating complex molecules (Stanovnik et al., 2002).
Propiedades
IUPAC Name |
propan-2-yl 4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-14(2)23-17(22)21-11-6-15(7-12-21)16-18-8-13-20(16)10-5-9-19(3)4/h8,13-15H,5-7,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFSEYDURIZSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)C2=NC=CN2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5618596.png)
![2-(2-methoxyethyl)-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-1,3-benzoxazole](/img/structure/B5618597.png)
![1-{[(cyclopropylmethyl)thio]acetyl}-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5618607.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5618620.png)
![N-(4-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5618628.png)
![1-{2-[4-(4-fluorophenoxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5618641.png)
![2-{[3-cyano-4-(4-pyridinyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5618649.png)


![(3S*,4R*)-4-isopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5618663.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)